

An In-depth Technical Guide to 4-Aminopyrazole: Properties, Synthesis, and Biological Relevance

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Compound of Interest

Compound Name: 1H-Pyrazol-4-amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyrazole, a five-membered heterocyclic aromatic amine, serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its versatile chemical nature, arising from the presence of both an amino group and a pyrazole ring, allows for diverse functionalization, making it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-aminopyrazole, detailed experimental protocols for its synthesis, and insights into its role as a pharmacophore, particularly in the context of Janus kinase (JAK) inhibition.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-aminopyrazole are summarized below. While experimental data for some properties are readily available, others, such as boiling point and pKa, are not extensively reported in the literature for the parent compound.

Table 1: Physical and Chemical Properties of 4-Aminopyrazole

Property	Value	Source
Molecular Formula	C ₃ H ₅ N ₃	--INVALID-LINK--[1]
Molecular Weight	83.09 g/mol	--INVALID-LINK--[1]
Melting Point	77-82 °C	--INVALID-LINK--[1][2][3]
Appearance	Powder	--INVALID-LINK--[1][2][3]
CAS Number	28466-26-4	--INVALID-LINK--[1]
LogP (computed)	-0.0081	ChemScene
Topological Polar Surface Area (TPSA)	54.7 Å ²	ChemScene[4]

Solubility:

Qualitative solubility information suggests that 4-aminopyrazole is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its solubility in water is expected to be limited due to the aromatic pyrazole ring.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 4-aminopyrazole. Below are the key spectral data.

Table 2: Spectral Data of 4-Aminopyrazole

Spectrum	Data
^1H NMR	Data not available in the searched literature.
^{13}C NMR	Data not available in the searched literature.
IR (Infrared) Spectroscopy	Data not available in the searched literature. Characteristic peaks would include N-H stretching of the primary amine (around 3300-3500 cm^{-1}) and C=N and C=C stretching of the pyrazole ring (around 1500-1600 cm^{-1}).
Mass Spectrometry (MS)	Data not available in the searched literature. The molecular ion peak (M^+) would be expected at $m/z = 83$.

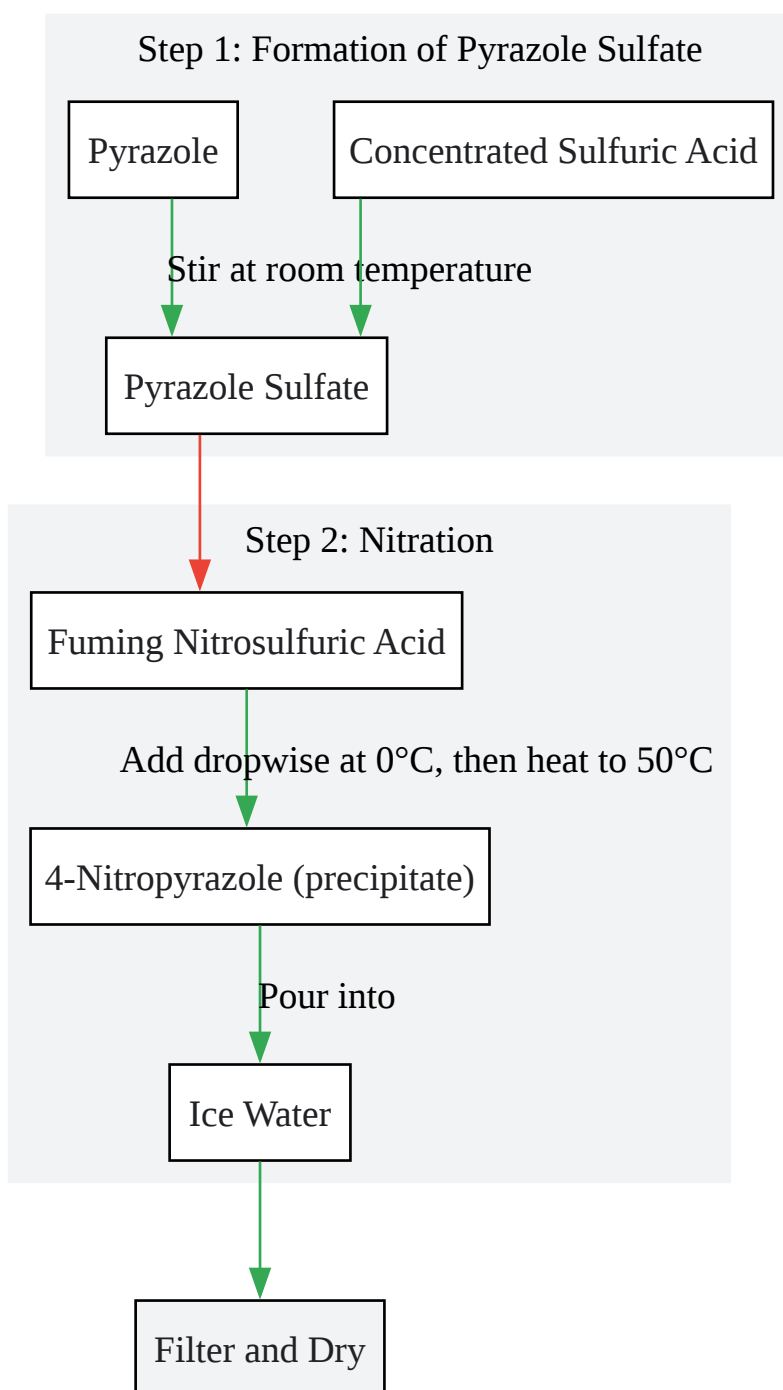
Experimental Protocols

The synthesis of 4-aminopyrazole is most commonly achieved through the reduction of its precursor, 4-nitropyrazole. The following sections provide detailed experimental procedures for the synthesis of 4-nitropyrazole and its subsequent conversion to 4-aminopyrazole, along with a general protocol for purification.

Synthesis of 4-Nitropyrazole

This protocol is adapted from a one-pot, two-step method.

Workflow for the Synthesis of 4-Nitropyrazole



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Caption: Workflow for the synthesis of 4-Nitropyrazole.

Materials:

- Pyrazole

- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid (90%)
- Fuming Sulfuric Acid (20% SO₃)
- Ice
- Deionized Water
- Ethyl Ether
- Hexane

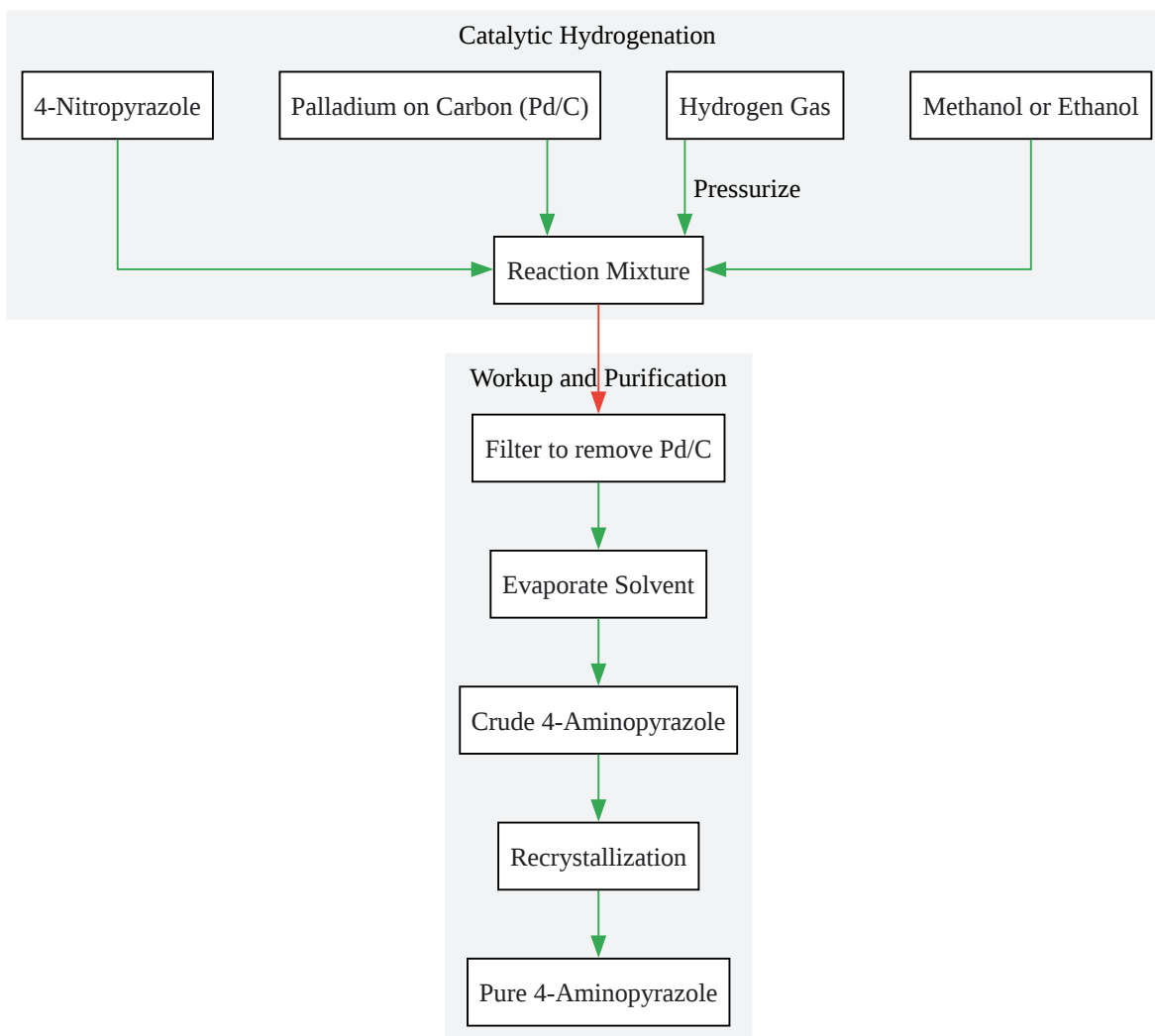
Procedure:

- Preparation of Fuming Nitrosulfuric Acid: In a fume hood, carefully and slowly add fuming nitric acid to fuming sulfuric acid in a flask cooled in an ice bath.
- Formation of Pyrazole Sulfate: In a separate flask, dissolve pyrazole in concentrated sulfuric acid and stir at room temperature for 30 minutes.
- Nitration: Cool the pyrazole sulfate solution in an ice-water bath. Slowly add the prepared fuming nitrosulfuric acid dropwise, maintaining the temperature below 10°C.
- After the addition is complete, warm the reaction mixture to 50°C and stir for 1.5 hours.
- Precipitation: Carefully pour the reaction mixture into a beaker containing crushed ice and water. A white solid will precipitate.
- Isolation: Collect the solid by vacuum filtration and wash it with cold deionized water.
- Purification: The crude 4-nitropyrazole can be purified by recrystallization from a mixture of ethyl ether and hexane to yield a white crystalline solid. Dry the purified product under vacuum.[5]

Synthesis of 4-Aminopyrazole by Reduction of 4-Nitropyrazole

A common method for the reduction of a nitro group to an amine is catalytic hydrogenation.

Workflow for the Synthesis of 4-Aminopyrazole



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Caption: Workflow for the synthesis of 4-Aminopyrazole.

Materials:

- 4-Nitropyrazole
- Palladium on Carbon (10% Pd/C)
- Methanol or Ethanol
- Hydrogen Gas
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- Reaction Setup: In a hydrogenation vessel, dissolve 4-nitropyrazole in a suitable solvent such as methanol or ethanol.
- Carefully add a catalytic amount of 10% Pd/C to the solution.
- Hydrogenation: Seal the vessel and purge it with an inert gas before introducing hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminopyrazole.^{[6][7]}

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

General Protocol for Recrystallization:

- **Solvent Selection:** Choose a suitable solvent or solvent system in which 4-aminopyrazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
- **Dissolution:** Place the crude 4-aminopyrazole in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
- **Hot Filtration (if necessary):** If there are insoluble impurities, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. Crystals of 4-aminopyrazole should form. The flask can then be placed in an ice bath to maximize crystal formation.
- **Isolation:** Collect the purified crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- **Drying:** Dry the crystals under vacuum to remove any residual solvent.^{[8][9][10][11]}

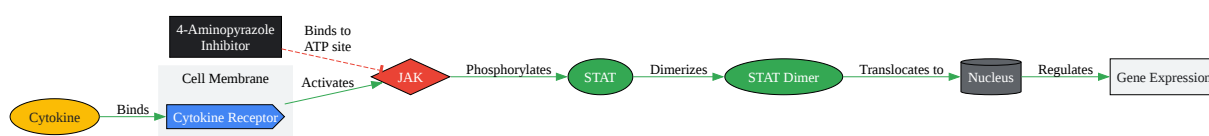
Role in Drug Development: JAK/STAT Signaling Pathway

4-Aminopyrazole derivatives have emerged as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a critical role in cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

The JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

4-Aminopyrazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the JAK kinase domain. This binding prevents the phosphorylation of STATs, thereby blocking the downstream signaling cascade.

JAK/STAT Signaling Pathway with Pyrazole Inhibitor



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Caption: Inhibition of the JAK/STAT pathway by a 4-aminopyrazole-based inhibitor.

The crystal structure of JAK1 in complex with pyrazole-containing inhibitors reveals that the pyrazole core forms key hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the binding of the adenine ring of ATP. This structural understanding is crucial for the rational design of next-generation, selective JAK inhibitors. [2][5][12][13][14][15][16][17][18][19][20]

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